molecular formula C23H23N3O3S B1653653 Foliglurax CAS No. 1883329-53-0

Foliglurax

Cat. No.: B1653653
CAS No.: 1883329-53-0
M. Wt: 421.5 g/mol
InChI Key: ZTEDNASHAWNBKQ-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PXT002331, also known as Foliglurax, is a synthetic organic compound developed by Prexton Therapeutics. It is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This compound has been primarily investigated for its potential use in the treatment of Parkinson’s disease, aiming to provide symptomatic relief by modulating glutamate activity in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PXT002331 involves several steps, starting from commercially available starting materialsThe final product is obtained through a series of condensation and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of PXT002331 follows similar synthetic routes as the laboratory synthesis but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PXT002331 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: As a tool compound for studying the modulation of metabotropic glutamate receptors.

    Biology: Investigating the role of mGluR4 in neuronal signaling and neuroprotection.

    Medicine: Developing new therapeutic strategies for Parkinson’s disease and other neurodegenerative disorders.

    Industry: Potential use in the development of new drugs targeting mGluR4 .

Mechanism of Action

PXT002331 exerts its effects by positively modulating the activity of the metabotropic glutamate receptor 4 (mGluR4). This modulation enhances the receptor’s response to glutamate, leading to reduced feedback inhibition within the substantia nigra pars compacta. This reduction in inhibition helps alleviate motor symptoms associated with Parkinson’s disease by improving the initiation of movement .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PXT002331

PXT002331 stands out due to its high selectivity and potency as a positive allosteric modulator of mGluR4. It has shown significant brain penetration and consistent activity across various preclinical models of Parkinson’s disease. These properties make it a promising candidate for further clinical development .

Properties

CAS No.

1883329-53-0

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine

InChI

InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19+

InChI Key

ZTEDNASHAWNBKQ-NCELDCMTSA-N

Isomeric SMILES

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4

SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4

1883329-53-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foliglurax
Reactant of Route 2
Reactant of Route 2
Foliglurax
Reactant of Route 3
Reactant of Route 3
Foliglurax
Reactant of Route 4
Foliglurax
Reactant of Route 5
Foliglurax
Reactant of Route 6
Reactant of Route 6
Foliglurax

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.